N-(4-chlorophenyl)-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarboxamide
Description
This compound (CAS: 478077-76-8) features a hydrazinecarboxamide backbone linked to an N-(4-chlorophenyl) group and a 1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl carbonyl moiety. Its molecular formula is C₁₇H₁₅ClN₆O₂, with a molecular weight of 370.80 g/mol . The 4-chlorophenyl group enhances hydrophobicity and metabolic stability, while the imidazole-pyridine heterocycle may facilitate aromatic stacking interactions, relevant in biological targeting.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[[1-(6-methylpyridin-2-yl)imidazole-4-carbonyl]amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN6O2/c1-11-3-2-4-15(20-11)24-9-14(19-10-24)16(25)22-23-17(26)21-13-7-5-12(18)6-8-13/h2-10H,1H3,(H,22,25)(H2,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSMBDAMGSGGMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NNC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarboxamide, also known by its CAS number 477864-46-3, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: CHClNOS. Its structure includes a chlorophenyl group and an imidazole moiety, which are significant in determining its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molar Mass | 386.86 g/mol |
| CAS Number | 477864-46-3 |
Anticancer Properties
Research indicates that compounds featuring imidazole and hydrazinecarboxamide structures often exhibit anticancer properties. A study demonstrated that derivatives of hydrazinecarboxamide showed significant cytotoxic effects against various cancer cell lines, including HeLa and MCF7 cells. The mechanism of action is thought to involve the inhibition of cell proliferation and induction of apoptosis through the activation of caspases .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Similar compounds have shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group is often associated with enhanced antimicrobial properties due to its ability to disrupt bacterial cell membranes .
Enzyme Inhibition
Preliminary studies indicate that this compound may act as an enzyme inhibitor. For instance, it has been suggested that similar hydrazine derivatives can inhibit enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs). This inhibition could prevent tumor invasion and metastasis .
The biological activity of this compound is likely mediated through multiple pathways:
- Receptor Binding : The imidazole moiety may interact with specific receptors or enzymes, modulating their activity.
- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, leading to cell death.
- Apoptosis Pathways : Activation of intrinsic apoptotic pathways via mitochondrial dysfunction.
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Study on Hydrazine Derivatives : A study involving various hydrazine derivatives showed that modifications in their structure significantly affected their anticancer activity. Compounds with a similar backbone exhibited IC50 values in the low micromolar range against breast cancer cell lines .
- Antimicrobial Testing : Another study tested a series of chlorophenyl derivatives for antimicrobial activity, revealing that compounds with similar structures had minimum inhibitory concentrations (MICs) effective against Staphylococcus aureus and Escherichia coli .
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C15H15ClN4O
- Molecular Weight : 300.76 g/mol
Structure
The compound features a hydrazinecarboxamide moiety linked to a 4-chlorophenyl group and an imidazole derivative, which contributes to its biological activity.
Anticancer Activity
Research indicates that compounds similar to N-(4-chlorophenyl)-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarboxamide exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including glioblastoma and renal cancer cells. A study highlighted the cytotoxic effects of imidazole-based compounds, suggesting that modifications in the side chains can enhance their anticancer activity .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies on similar hydrazine derivatives have demonstrated effectiveness against gram-negative bacteria, indicating potential as an antibacterial agent. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes, such as urease and α-amylase. These enzymes play crucial roles in various biological processes, and their inhibition could lead to therapeutic benefits in conditions like diabetes and kidney disorders .
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of the Imidazole Ring : Starting from appropriate pyridine derivatives, the imidazole ring is constructed through cyclization reactions.
- Hydrazine Derivative Formation : Hydrazine reacts with carbonyl compounds to form hydrazone intermediates.
- Final Coupling Reaction : The chlorophenyl group is introduced via coupling reactions to yield the final product.
The efficiency of these methods can vary based on reaction conditions such as temperature, solvent choice, and catalyst presence .
Case Study 1: Anticancer Evaluation
A recent study evaluated the anticancer effects of a series of hydrazinecarboxamide derivatives on human cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth in MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cells, with IC50 values indicating significant potency compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Activity
In another investigation, derivatives of this compound were tested against various bacterial strains. Results showed that modifications in the imidazole ring enhanced antimicrobial activity, making these compounds promising candidates for further development as antibiotics .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. 4-Methoxy-N'-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}benzenesulfonohydrazide (CAS: 478077-79-1)
- Structure: Shares the 1-(6-methyl-2-pyridinyl)imidazolyl carbonyl group but replaces the hydrazinecarboxamide with a sulfonohydrazide (SO₂NHNH₂) and adds a 4-methoxyphenyl group.
- Molecular Formula : C₁₇H₁₇N₅O₄S; Molecular Weight : 387.42 g/mol .
- Key Differences: Sulfonohydrazide vs. 4-Methoxyphenyl: Introduces electron-donating effects, contrasting with the electron-withdrawing 4-chlorophenyl in the target compound. This may influence redox stability and receptor affinity.
2.2. N-(4-Chlorophenyl)-2-{2-[1-(4-nitrophenyl)-4-piperidinylidene]acetyl}-1-hydrazinecarboxamide (CAS: 251310-54-0)
- Structure : Retains the N-(4-chlorophenyl) and hydrazinecarboxamide groups but substitutes the imidazole-pyridine moiety with a piperidinylidene acetyl unit bearing a 4-nitrophenyl group.
- Molecular Formula : C₂₀H₂₀ClN₅O₄; Molecular Weight : 429.9 g/mol .
- Key Differences: Piperidinylidene Acetyl: Conformational flexibility of the piperidine ring may enhance binding to flexible enzyme pockets. The higher molecular weight (429.9 vs. 370.80 g/mol) could reduce bioavailability.
2.3. N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (CAS: Not provided)
- Structure : Contains a piperazine ring instead of the imidazole-pyridine system, with an ethyl substituent.
- Key Differences: Piperazine vs. Imidazole-Pyridine: Piperazine’s chair conformation and hydrogen-bonding capacity (N-H donors) may favor interactions with polar residues in targets like GPCRs or transporters .
Structural and Functional Analysis
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yields?
- Methodological Answer : Synthesis challenges include avoiding hydrodehalogenation byproducts and achieving efficient cyclization. Catalyst selection is critical: switching from palladium on carbon (Pd/C) to Raney nickel minimizes dehalogenation (e.g., avoiding formation of undesired benzamide byproducts) . Solvent polarity and temperature also impact yields. For example, ethanol at 45°C with NaOH (2 equiv) optimizes imidazole ring closure, yielding 88% product (vs. 25°C or Na₂CO₃, which reduce efficiency) . Reaction time should be monitored via LC-MS to prevent over-hydrogenation.
Q. Which spectroscopic and crystallographic techniques confirm the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., imidazole NH, pyridine CH₃) and validates regiochemistry .
- Mass Spectrometry (MS) : Confirms molecular weight and detects impurities via fragmentation patterns .
- X-ray Crystallography (SHELX) : Resolves 3D structure, including torsion angles and hydrogen-bonding networks. SHELXL is preferred for small-molecule refinement due to robustness in handling twinned data .
Q. What are the common byproducts formed during synthesis, and how can they be minimized?
- Methodological Answer : Hydrodechlorination byproducts arise during hydrogenation (e.g., N-(1-amino-3-oxoprop-1-en-2-yl)benzamide). Catalyst selection (Raney Ni over Pd/C) and solvent choice (water over ethanol) reduce these byproducts . Purification via column chromatography or preparative HPLC isolates the target compound.
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding interactions?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., enzymes), guided by crystallographic data . Hybrid approaches integrate experimental NMR/IR data with computational models to refine binding affinity predictions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions in structure-activity relationships (SAR) often stem from substituent effects or assay variability. Systematic SAR studies comparing analogs (e.g., 4-chlorophenyl vs. 4-methoxyphenyl derivatives) clarify bioactivity trends . Statistical meta-analysis of dose-response curves and standardized assay protocols (e.g., lipid peroxidation inhibition ) improve reproducibility.
Q. How do substituent variations on the imidazole and pyridine rings affect physicochemical properties and bioactivity?
- Methodological Answer :
- Pyridine Methyl Group (6-methyl) : Enhances lipophilicity (logP), improving membrane permeability. Replacing with bulkier groups (e.g., ethyl) may sterically hinder target binding .
- Imidazole Carbonyl : Participates in hydrogen bonding with enzymes. Substituting with thioamide reduces polarity but may alter redox activity .
- Chlorophenyl Group : Electron-withdrawing effects stabilize π-π stacking with aromatic residues in binding pockets. Fluorine substitution (e.g., 4-fluorophenyl) increases metabolic stability .
Q. How can high-throughput crystallography pipelines improve structural analysis of derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
